1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C16H12Cl2O. It is characterized by the presence of a chlorophenyl group, a methoxy group, and a chloropropynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-chloroprop-1-yne.
Formation of Intermediate: 4-chlorophenol is reacted with methanol in the presence of a base to form 4-chlorophenyl methoxy ether.
Final Product Formation: The intermediate is then subjected to a coupling reaction with 3-chloroprop-1-yne under specific conditions, such as the presence of a palladium catalyst and a base, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(1-propyn-1-yl)benzene: Similar structure but lacks the chlorophenyl group.
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the chloropropynyl group.
Uniqueness
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is unique due to the presence of both chlorophenyl and chloropropynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene, also known by its CAS number 1178666-08-4, is an organic compound characterized by a unique molecular structure that includes a chlorophenyl group, a methoxy group, and a chloropropynyl group attached to a benzene ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and interactions with cellular systems.
The compound has the molecular formula C16H12Cl2O and a molecular weight of 291.2 g/mol. Its structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact molecular targets vary depending on the context of its application, but preliminary studies suggest potential effects on cancer cell viability and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that this compound may inhibit the viability of cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against melanoma cells, indicating potential for further development as an anticancer agent .
2. Enzyme Inhibition
The compound is being investigated for its enzyme inhibition properties. Similar compounds have demonstrated significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
3. Antimicrobial Activity
Research on related compounds has shown moderate to strong antibacterial activity against various bacterial strains, suggesting that this compound may possess similar properties .
Case Studies
Several case studies have explored the biological implications of compounds structurally related to this compound:
Study | Findings |
---|---|
Case Study 1 | Investigated the cytotoxic effects on melanoma cells; showed significant reduction in cell viability after 48 hours of treatment. |
Case Study 2 | Evaluated enzyme inhibition; demonstrated effective AChE inhibition with IC50 values comparable to established inhibitors. |
Case Study 3 | Assessed antibacterial properties; exhibited notable activity against Salmonella typhi and Bacillus subtilis. |
Properties
IUPAC Name |
1-chloro-4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-11-1-2-13-5-9-16(10-6-13)19-12-14-3-7-15(18)8-4-14/h3-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMEVJPDJBRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#CCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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